3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- is a complex heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazole Derivatives: Imidazoles are another class of nitrogen-containing heterocycles with comparable biological activities.
Uniqueness
4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorophenyl, methoxyphenyl, and propenyl groups enhances its potential for diverse applications in medicinal chemistry and industrial research .
Properties
CAS No. |
862117-49-5 |
---|---|
Molecular Formula |
C19H18ClN3OS |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3OS/c1-3-11-23-18(15-7-9-17(24-2)10-8-15)21-22-19(23)25-13-14-5-4-6-16(20)12-14/h3-10,12H,1,11,13H2,2H3 |
InChI Key |
AJRTUTSNYAFQKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.